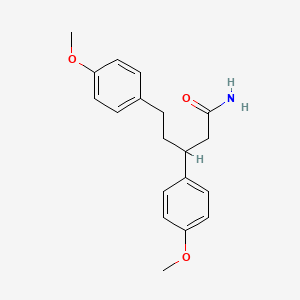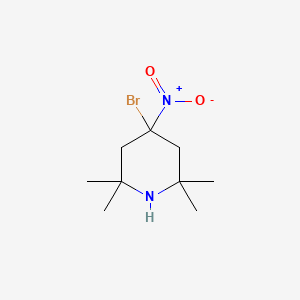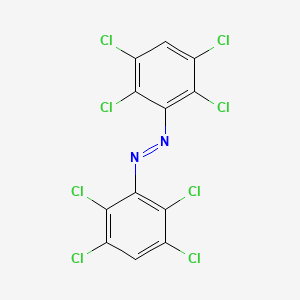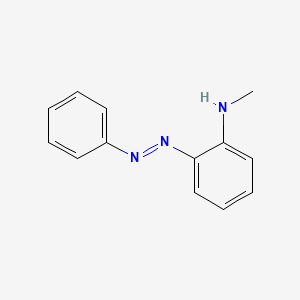
(2,2'-L-Serine)-gramicidin S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-L-Serine)-gramicidin S is a synthetic derivative of gramicidin S, a well-known cyclic peptide antibiotic. Gramicidin S is known for its potent antimicrobial properties and is used in various medical and industrial applications. The modification with (2,2’-L-Serine) aims to enhance its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2’-L-Serine)-gramicidin S typically involves the following steps:
Peptide Synthesis: The cyclic peptide backbone of gramicidin S is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
Serine Modification: The incorporation of (2,2’-L-Serine) is achieved through selective coupling reactions, often using protecting groups to ensure specificity.
Cyclization: The linear peptide is cyclized under specific conditions to form the stable cyclic structure.
Industrial Production Methods: Industrial production of (2,2’-L-Serine)-gramicidin S involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: (2,2’-L-Serine)-gramicidin S can undergo oxidation reactions, particularly at the serine residues, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains, potentially altering its biological activity.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Enhanced antimicrobial activity.
Reduced Derivatives: Altered stability and solubility.
Substituted Derivatives: Improved specificity and potency.
科学的研究の応用
(2,2’-L-Serine)-gramicidin S has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and potential as a therapeutic agent.
Medicine: Explored for its use in treating bacterial infections and as a component in drug delivery systems.
Industry: Utilized in the development of antimicrobial coatings and materials.
作用機序
The mechanism of action of (2,2’-L-Serine)-gramicidin S involves:
Membrane Disruption: The cyclic peptide structure allows it to insert into bacterial membranes, disrupting their integrity and leading to cell lysis.
Molecular Targets: Primarily targets bacterial cell membranes, but may also interact with other cellular components.
Pathways Involved: Involves pathways related to membrane permeability and ion transport.
類似化合物との比較
Gramicidin S: The parent compound, known for its antimicrobial properties.
Bacitracin: Another cyclic peptide antibiotic with a different mechanism of action.
Polymyxin B: A cyclic peptide antibiotic that targets bacterial membranes.
Uniqueness:
Enhanced Stability: The incorporation of (2,2’-L-Serine) enhances the stability of the compound.
Improved Activity: Modifications can lead to improved antimicrobial activity and specificity.
This structure provides a comprehensive overview of (2,2’-L-Serine)-gramicidin S. For detailed and specific information, consulting scientific literature and reliable sources is recommended.
特性
CAS番号 |
75993-96-3 |
|---|---|
分子式 |
C48H84N12O12 |
分子量 |
1021.3 g/mol |
IUPAC名 |
(3S,6S,9S,12S,15S,21S,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-bis(hydroxymethyl)-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
InChI |
InChI=1S/C48H84N12O12/c1-25(2)21-31-41(65)55-33(23-61)47(71)59-19-11-15-35(59)43(67)58-38(28(7)8)46(70)52-30(14-10-18-50)40(64)54-32(22-26(3)4)42(66)56-34(24-62)48(72)60-20-12-16-36(60)44(68)57-37(27(5)6)45(69)51-29(13-9-17-49)39(63)53-31/h25-38,61-62H,9-24,49-50H2,1-8H3,(H,51,69)(H,52,70)(H,53,63)(H,54,64)(H,55,65)(H,56,66)(H,57,68)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChIキー |
HKFAPAJSPVVFOZ-YRYMBYOHSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)








